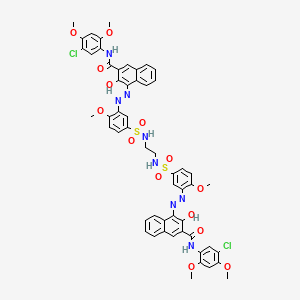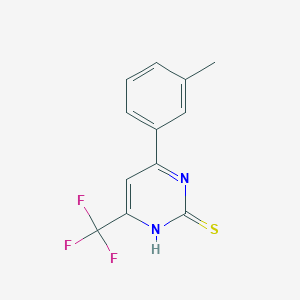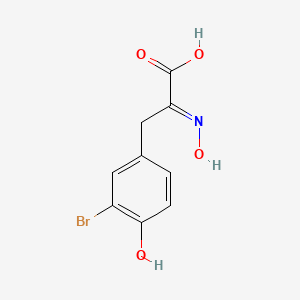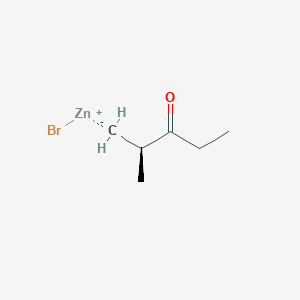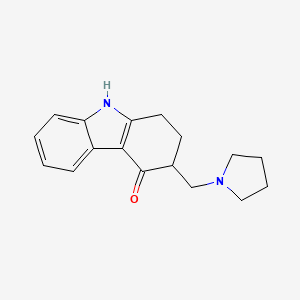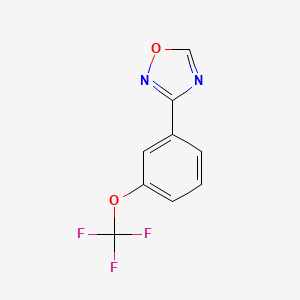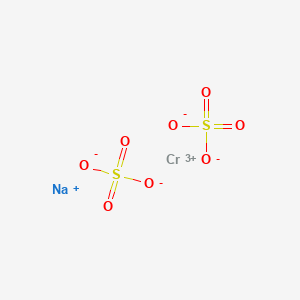![molecular formula C14H22N2O5Si B13732243 2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine CAS No. 178179-66-3](/img/structure/B13732243.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include a trimethylsilyl group. This modification can enhance the compound’s stability and alter its biological activity, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride in the presence of a base such as pyridine.
Formation of Ethenyl Group: The ethenyl group is introduced via a palladium-catalyzed coupling reaction with an appropriate ethenyl precursor.
These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
科学研究应用
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine involves its incorporation into nucleic acids. The trimethylsilyl group can enhance the compound’s stability and alter its interaction with enzymes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2’-Deoxy-5-[1-fluoro-2-(trimethylsilyl)ethenyl]uridine
- 2’-Deoxy-5-[2-(trimethylsilyl)ethynyl]uridine
- 2’-Deoxy-5-[5-[(trimethylsilyl)ethynyl]-2-thienyl]uridine
Uniqueness
2’-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethenyl group and the trimethylsilyl group can enhance its stability and alter its interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
178179-66-3 |
|---|---|
分子式 |
C14H22N2O5Si |
分子量 |
326.42 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-trimethylsilylethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5Si/c1-22(2,3)5-4-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h4-5,7,10-12,17-18H,6,8H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI 键 |
CSODJOQYCQMVDZ-QJPTWQEYSA-N |
手性 SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


